- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation2009, , 71(4),,
Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

4-Iodo-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-N-methylbenzamide
- 4-Iodo-N-methylbenzamide (ACI)
- Benzamide, p-iodo-N-methyl- (7CI)
- p-Iodo-N-methylbenzamide
- AKOS001282975
- SY350466
- Z30272273
- N-methyl-4-iodobenzoic acid amide
- MFCD02945450
- CS-0102088
- 89976-43-2
- 4-iodo-N-methylbenzenamide
- MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SR-01000229829
- SR-01000229829-1
- D76275
- NCGC00335386-01
- 4-Iodo N-methylbenzamide
- Benzamide, 4-iodo-N-methyl-
- SCHEMBL2144483
- DTXSID301313239
- AB00285917-03
- AG-670/15546222
- CS-16659
-
- MDL: MFCD02945450
- Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
- InChI Key: MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(I)=CC=1)NC
Computed Properties
- Exact Mass: 260.96506g/mol
- Monoisotopic Mass: 260.96506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
4-Iodo-N-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172728-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 250mg |
¥79.00 | 2024-04-26 | |
Chemenu | CM313323-25g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 95% | 25g |
$746 | 2022-05-27 | |
Chemenu | CM313323-10g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 95% | 10g |
$373 | 2022-05-27 | |
eNovation Chemicals LLC | D753687-10g |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 97% | 10g |
$190 | 2024-06-06 | |
Chemenu | CM313323-25g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 95% | 25g |
$746 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 100mg |
131CNY | 2021-05-08 | |
Aaron | AR00IGLP-100mg |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 100mg |
$4.00 | 2025-02-28 | |
1PlusChem | 1P00IGDD-1g |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 1g |
$42.00 | 2025-02-28 | |
Aaron | AR00IGLP-1g |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 1g |
$22.00 | 2025-02-28 | |
Aaron | AR00IGLP-250mg |
Benzamide, 4-iodo-N-methyl- |
89976-43-2 | 98% | 250mg |
$7.00 | 2025-02-28 |
4-Iodo-N-methylbenzamide Production Method
Synthetic Routes 1
Synthetic Routes 2
1.2 Solvents: Diethyl ether ; overnight, rt
- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphineAdvanced Synthesis & Catalysis, 2008, 350(18), 2967-2974,
Synthetic Routes 3
1.2 Solvents: Water ; 2 h, rt
- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthrolineJournal of Organometallic Chemistry, 2004, 689(7), 1288-1294,
Synthetic Routes 4
- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorinationChemical Communications (Cambridge, 2017, 53(96), 12906-12909,
Synthetic Routes 5
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond ActivationOrganic Letters, 2019, 21(16), 6259-6263,
Synthetic Routes 6
1.2 Reagents: Acetic anhydride , Pyridine
- Development of new and efficient polymer-supported hypervalent iodine reagentsTetrahedron, 2001, 57(23), 4863-4866,
Synthetic Routes 7
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and IJournal of Cluster Science, 2008, 19(1), 99-108,
Synthetic Routes 8
1.2 Solvents: Water ; 15 min, rt
- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranesNature Communications, 2021, 12(1),,
Synthetic Routes 9
- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI)Chinese Chemical Letters, 2022, 33(3), 1541-1544,
Synthetic Routes 10
- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type IBioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411,
Synthetic Routes 11
- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H FunctionalizationJournal of the American Chemical Society, 2013, 135(12), 4628-4631,
Synthetic Routes 12
1.2 Solvents: Water ; 0.5 h, 0 °C
- Photoinduced Cross-Coupling of Aryl Iodides with AlkenesOrganic Letters, 2021, 23(2), 427-432,
Synthetic Routes 13
- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylationChemical Science, 2023, 14(19), 5079-5086,
Synthetic Routes 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Cobalt(III)-Catalyzed Directed C-H AllylationOrganic Letters, 2015, 17(15), 3714-3717,
4-Iodo-N-methylbenzamide Raw materials
- Ethyl 4-iodobenzoate
- Methylammonium Chloride
- Methyl 4-iodobenzoate
- Sodium methylaminotrihydroborate
- 4-Iodobenzamide
- 4-Iodobenzoyl chloride
- 4-Iodobenzoic acid
4-Iodo-N-methylbenzamide Preparation Products
4-Iodo-N-methylbenzamide Related Literature
-
Rajendran Manikandan,Masilamani Jeganmohan Org. Biomol. Chem. 2016 14 7691
-
Antonio Frontera,Antonio Bauzá Org. Biomol. Chem. 2021 19 6858
Additional information on 4-Iodo-N-methylbenzamide
4-Iodo-N-methylbenzamide (CAS No: 89976-43-2)
4-Iodo-N-methylbenzamide (CAS No: 89976-43-2) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This compound, also referred to as N-methyl-4-iodobenzamide, is characterized by its iodine-substituted benzene ring and an N-methyl amide group, making it a versatile molecule for various research and industrial purposes.
The molecular formula of 4-Iodo-N-methylbenzamide is C8H9INO, with a molecular weight of approximately 250.15 g/mol. Its structure consists of a benzene ring substituted with an iodine atom at the para position and an N-methyl amide group attached to the nitrogen atom. This arrangement imparts the compound with distinct electronic and steric properties, which are advantageous in synthetic chemistry and medicinal applications.
Recent studies have highlighted the potential of 4-Iodo-N-methylbenzamide as a building block in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as an intermediate in the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The iodine substituent in the molecule plays a pivotal role in enhancing the bioavailability and selectivity of these inhibitors, making 4-Iodo-N-methylbenzamide a valuable precursor in medicinal chemistry.
In addition to its role in drug discovery, 4-Iodo-N-methylbenzamide has also found applications in materials science. Its amide functionality makes it suitable for use in polymer synthesis, where it can serve as a cross-linking agent or a functional monomer. Recent advancements in polymer chemistry have demonstrated the ability of this compound to form high-strength, biocompatible polymers, which hold promise for use in tissue engineering and regenerative medicine.
The synthesis of 4-Iodo-N-methylbenzamide typically involves nucleophilic aromatic substitution reactions or coupling reactions, depending on the desired pathway. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical and industrial applications.
From an analytical standpoint, 4-Iodo-N-methylbenzamide has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These studies have provided valuable insights into the compound's electronic structure and reactivity, further enhancing its utility in both academic research and industrial settings.
In terms of safety considerations, 4-Iodo-N-methylbenzamide should be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn during handling, and storage should be in accordance with standard chemical safety protocols to prevent contamination or degradation.
In conclusion, 4-Iodo-N-methylbenzamide (CAS No: 89976-43-2) is a multifaceted compound with significant implications across diverse scientific domains. Its unique chemical structure, combined with its versatile functional groups, positions it as a key player in advancing research and innovation across organic chemistry, pharmacology, and materials science.
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